Benzyl-PEG7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

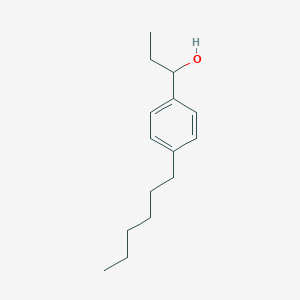

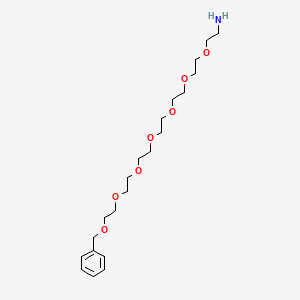

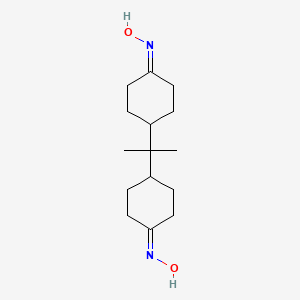

Benzyl-PEG7-amine is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . The synthesis process involves the use of two different ligands connected by a linker . The synthesis of benzylic amines involves an efficient decarboxylative transamination under very mild conditions .

Molecular Structure Analysis

The molecular weight of this compound is 415.52 . Its formula is C21H37NO7 . The SMILES representation is NCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 .

Chemical Reactions Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 415.52 . Its formula is C21H37NO7 . The compound is a pale yellow or colorless oily liquid . It has a boiling point of 502.0±45.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm3 .

Applications De Recherche Scientifique

Catalysis and Chemical Synthesis

Benzyl-PEG derivatives have been employed as effective catalysts and reagents in chemical synthesis. For example, zinc phthalocyanine combined with PEG-400 has been used as a catalytic system for the selective reduction of aromatic nitro compounds to amines, demonstrating the ability to tolerate a wide range of functional groups and achieve high yields (Sharma et al., 2012). Additionally, a protocol for N-Cbz protection of amines in PEG-600 has been described, showcasing an efficient and eco-friendly method for the chemoselective N-benzyloxycarbonylation of amines (Zhang et al., 2012).

Drug Delivery and Biomedical Applications

In the biomedical field, PEGylated derivatives, including benzyl-PEG conjugates, have been synthesized for targeted drug delivery applications. For instance, surface-modified poly(γ-benzyl-l-glutamate) (PBLG) nanoparticles were developed for bone targeting, utilizing monomethoxy polyethylene glycol (PEG) for hydrophilic surface modification to avoid reticuloendothelial system uptake (Ozcan et al., 2011). Moreover, PEG methyl ether grafting onto Nylon 6 surface was shown to achieve resistance against pathogenic bacteria, indicating the antimicrobial potential of such modifications (Swar et al., 2018).

Material Science and Surface Modification

In material science, benzyl-PEG derivatives have been used to modify surfaces and enhance material properties. An example includes the development of novel polymeric benzophenone photoinitiators based on PEG for UV-curing systems, which offer advantages like reduced toxicity and improved water solubility (Wang et al., 2014). Another study highlights the use of PEG as a recyclable reaction medium for gold-catalysed direct oxidative amide synthesis from aldehydes and amines, showcasing PEG's role in promoting sustainable chemistry (Jiang & Zhao, 2015).

Sensing and Detection

Benzyl-PEG compounds have also found applications in sensing technologies. A study on lanthanide metal-organic networks for sensing applications utilized a trifunctional aromatic building block with an ether group for the hydrothermal synthesis of coordination polymers, which acted as efficient fluorescence sensors for specific molecules (Wang et al., 2018).

Mécanisme D'action

Target of Action

Benzyl-PEG7-amine is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell, and PROTACs, which this compound is a part of, exploit this system to selectively degrade target proteins .

Result of Action

The result of the action of this compound, as part of a PROTAC, is the selective degradation of target proteins . This can have various effects at the molecular and cellular level, depending on the specific target protein being degraded .

Action Environment

The action environment of this compound is within the cell, where it participates in the ubiquitin-proteasome system . Environmental factors that could influence its action, efficacy, and stability include the presence and concentration of the target protein and E3 ubiquitin ligase, as well as the overall state of the ubiquitin-proteasome system .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Benzyl-PEG7-amine interacts with various biomolecules in the process of PROTAC synthesis. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, plays a crucial role in this process.

Cellular Effects

The cellular effects of this compound are primarily related to its role in the formation of PROTACs. As a linker in PROTACs, this compound contributes to the selective degradation of target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in the formation of PROTACs. It facilitates the binding interactions between the E3 ubiquitin ligase ligand and the target protein ligand . This can lead to changes in gene expression and enzyme activity, as the degradation of target proteins can alter cellular processes .

Temporal Effects in Laboratory Settings

Metabolic Pathways

As a component of PROTACs, it may be involved in pathways related to protein degradation .

Transport and Distribution

Subcellular Localization

As a component of PROTACs, its localization may be influenced by the target proteins of these compounds .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO7/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5H,6-20,22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZKCKXDCYVWFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe)](/img/structure/B6325927.png)

![(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione](/img/structure/B6325962.png)